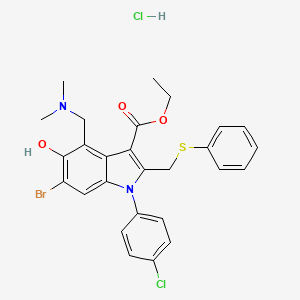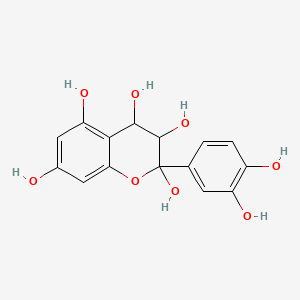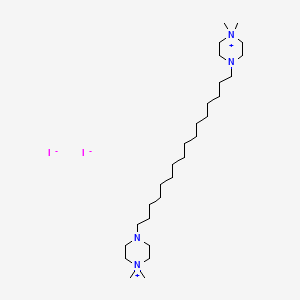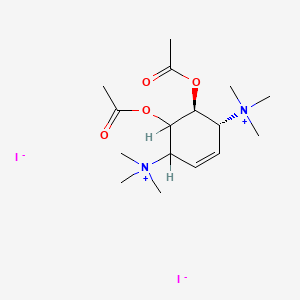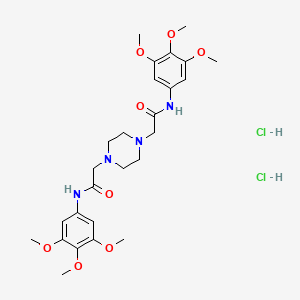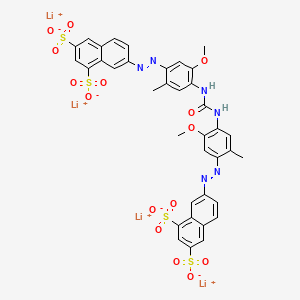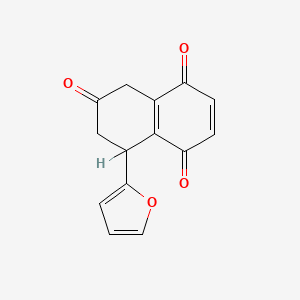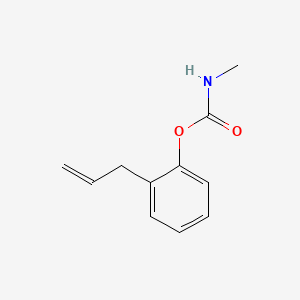
Carbamic acid, methyl-, o-allylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, o-allylphenyl ester is an organic compound with the molecular formula C11H13NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by an o-allylphenyl group. This compound is part of the carbamate family, which includes various esters and salts of carbamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl-, o-allylphenyl ester can be synthesized through the reaction of methyl carbamate with o-allylphenol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, o-allylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and o-allylphenol.
Oxidation: The allyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Major Products
Hydrolysis: Carbamic acid and o-allylphenol.
Oxidation: Epoxides or diols.
Substitution: Various carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, methyl-, o-allylphenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, o-allylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with enzymes and proteins. The allyl group can undergo oxidation to form reactive intermediates that can modify cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Carbamic acid, methyl-, o-allylphenyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with a methyl group instead of the o-allylphenyl group.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group instead of the o-allylphenyl group.
Phenyl carbamate: An ester of carbamic acid with a phenyl group instead of the o-allylphenyl group.
Uniqueness
The presence of the o-allylphenyl group in this compound imparts unique chemical and biological properties. The allyl group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the phenyl group can enhance the compound’s stability and reactivity compared to simpler carbamates .
Properties
CAS No. |
18659-13-7 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2-prop-2-enylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-6-9-7-4-5-8-10(9)14-11(13)12-2/h3-5,7-8H,1,6H2,2H3,(H,12,13) |
InChI Key |
KYTKIIDOIMLGQO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


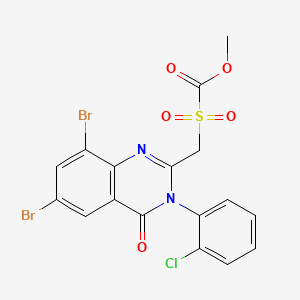
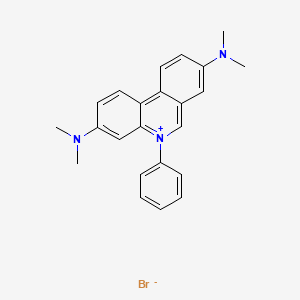

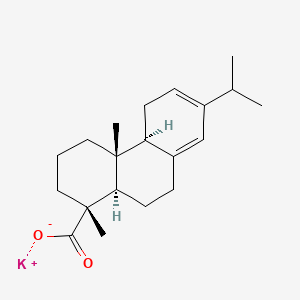
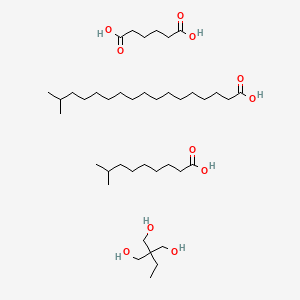
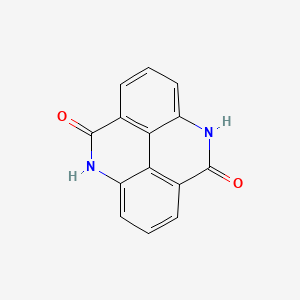
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
